(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone

Description

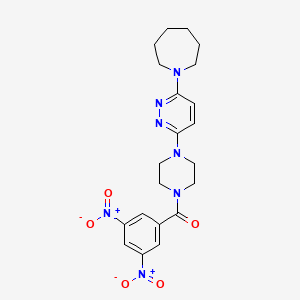

The compound "(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone" is a heterocyclic molecule featuring a pyridazine core substituted with an azepane (7-membered cyclic amine) and a piperazine moiety, linked to a 3,5-dinitrophenyl ketone group. This structure combines electron-rich (azepane, piperazine) and electron-deficient (dinitrophenyl) regions, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,5-dinitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N7O5/c29-21(16-13-17(27(30)31)15-18(14-16)28(32)33)26-11-9-25(10-12-26)20-6-5-19(22-23-20)24-7-3-1-2-4-8-24/h5-6,13-15H,1-4,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYROBRLPQVQGKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It’s likely that it interacts with its target in a way that inhibits the growth or survival of the bacteria, similar to other anti-tubercular agents.

Biological Activity

The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,5-dinitrophenyl)methanone is a complex organic molecule characterized by its multi-ring structure, which includes azepane, pyridazine, and piperazine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The structural arrangement of this compound contributes significantly to its biological activity. The presence of functional groups such as the dinitrophenyl moiety enhances its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₄ |

| Molecular Weight | 354.36 g/mol |

| CAS Number | 898459-95-5 |

The proposed mechanism of action for this compound involves its interaction with specific receptors and enzymes within biological systems. The structural features enable it to bind effectively to these targets, potentially modulating their activity and influencing downstream signaling pathways crucial for various physiological processes.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in relation to cellular signaling pathways.

- Receptor Modulation : Interaction studies suggest that it can modulate receptor activity, which may have therapeutic implications in treating neurological and psychiatric disorders.

Case Studies

- Neuropharmacological Effects : In a study examining the effects of similar compounds on neuronal signaling pathways, it was found that derivatives with similar structural motifs could influence neurotransmitter release and receptor sensitivity, suggesting potential applications in treating depression and anxiety disorders.

- Cancer Research : Another study highlighted the compound's ability to inhibit specific cancer cell lines by targeting growth factor receptors. The compound showed promise in reducing tumor proliferation in vitro.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazine | Contains azepane and pyridazine rings | Focused on neuropharmacology |

| 4-(3-(4-methylpiperidin-1-yl)propoxy)phenylbutanone | Similar phenylbutanone moiety | Potential antidepressant effects |

| 4-(6-(4-chlorophenyl)-piperidin)butyric acid | Piperidine derivative | Anti-inflammatory properties |

Future Research Directions

Future research should focus on elucidating the specific molecular targets of this compound. Investigating its pharmacokinetics and toxicity profiles will be essential for assessing its viability as a therapeutic agent. Additionally, exploring modifications to enhance selectivity and efficacy could lead to the development of novel drugs based on this scaffold.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s closest analogs include pyridazine derivatives with substituted amines and aromatic ketones. Below is a comparative analysis based on structural features and reported activities of related molecules:

Core Heterocycle Variations

- Pyridazine vs. Pyridine/Pyrazole: The pyridazine core in the target compound differs from pyridine or pyrazole derivatives (e.g., compounds 3a–c and 4a–c in ) by having two adjacent nitrogen atoms.

- Piperazine vs. Azepane: Piperazine (6-membered diamine) and azepane (7-membered monoamine) differ in ring size and nitrogen count. Piperazine derivatives (e.g., compound 9a,b in ) often improve water solubility, while azepane may increase lipophilicity, affecting membrane permeability .

Substituent Effects

3,5-Dinitrophenyl Group :

The electron-deficient dinitrophenyl group contrasts with electron-rich substituents like furyl (compound 9a ) or methoxyphenyl (compound 5c ) in . Nitro groups may enhance stability but reduce metabolic tolerance compared to halogens or alkoxy groups .- Cyano vs. Ketone Functional Groups: The ketone linker in the target compound differs from cyano-containing analogs (e.g., 4a–c).

Data Table: Comparative Analysis of Key Compounds

Research Implications and Limitations

- Synthetic Challenges : The target compound’s synthesis likely requires multi-step reactions, analogous to ’s methods (e.g., condensation of α,β-unsaturated ketones with amines) . However, the nitro groups may necessitate controlled conditions to avoid undesired redox reactions.

- Activity Prediction : While antimicrobial activity is plausible based on structural analogs, the dinitrophenyl group’s toxicity profile could limit therapeutic utility compared to safer substituents like furyl or methoxyphenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.